
4-Amino-2-hydroxy-2,3-dimethylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-hydroxy-2,3-dimethylbutanal is an organic compound with the molecular formula C6H13NO2. It is characterized by the presence of an amino group, a hydroxyl group, and a dimethyl-substituted butanal structure. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-hydroxy-2,3-dimethylbutanal typically involves multi-step organic reactions. One common method includes the following steps:
Aldol Condensation: Starting with a suitable aldehyde and ketone, an aldol condensation reaction is performed to form the initial carbon skeleton.
Amination: The intermediate product is then subjected to amination using ammonia or an amine source under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated compounds, acylated derivatives.
Scientific Research Applications
4-Amino-2-hydroxy-2,3-dimethylbutanal finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-Amino-2-hydroxy-2,3-dimethylbutanal involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the amino and hydroxyl groups.
Pathways Involved: Metabolic pathways where the compound acts as a substrate or inhibitor, influencing biochemical reactions and cellular processes.
Comparison with Similar Compounds
- 4-Amino-2-hydroxy-3,3-dimethylbutanal
- 4-Amino-2-hydroxy-2,3-dimethylpentanal
Comparison:
- Structural Differences: Variations in the position and number of methyl groups or the length of the carbon chain.
- Reactivity: Differences in reactivity due to the presence of additional functional groups or changes in steric hindrance.
- Applications: Unique applications based on specific structural features and reactivity profiles.
4-Amino-2-hydroxy-2,3-dimethylbutanal stands out due to its specific combination of functional groups, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
4-amino-2-hydroxy-2,3-dimethylbutanal |
InChI |
InChI=1S/C6H13NO2/c1-5(3-7)6(2,9)4-8/h4-5,9H,3,7H2,1-2H3 |
InChI Key |
RGKXKGMOOUKJJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C)(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


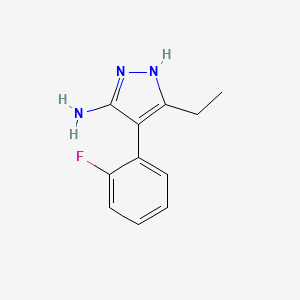
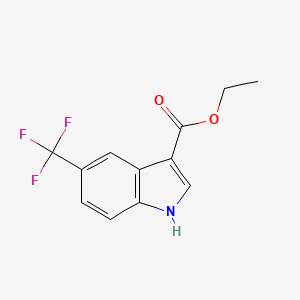
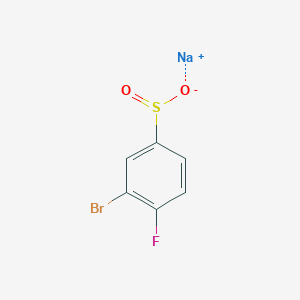

![2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13167004.png)
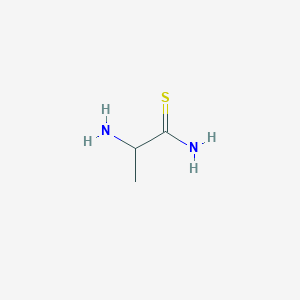
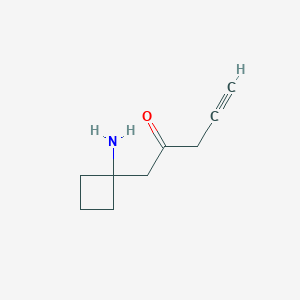

![4-[3-(4-Fluorophenyl)propyl]aniline](/img/structure/B13167044.png)
![4-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13167050.png)
![(2S)-3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13167055.png)



